2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is a dipeptide derived from glycine and L-alanine. This compound plays an essential role in protein biosynthesis, DNA replication, and other metabolic processes in living organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid typically involves the coupling of glycine and L-alanine derivatives under specific conditions. The reaction often requires the use of coupling agents such as carbodiimides (e.g., DCC) and protecting groups to ensure selective reactions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Plays a role in protein biosynthesis and DNA replication.
Industry: Used in the production of specialized peptides and as a research tool in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid involves its incorporation into peptides and proteins. It interacts with various enzymes and molecular targets involved in protein biosynthesis and DNA replication. The specific pathways and molecular targets depend on the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-alanine: Another dipeptide derived from glycine and L-alanine.
Glycyl-L-serine: A dipeptide derived from glycine and L-serine.
Glycyl-L-valine: A dipeptide derived from glycine and L-valine.
Uniqueness
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is unique due to its specific structure, which includes both amino and hydroxyl functional groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile building block in peptide synthesis .
Eigenschaften
Molekularformel |
C6H12N2O4 |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-[(2-amino-3-hydroxybutanoyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11) |
InChI-Schlüssel |
BIYXEUAFGLTAEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.